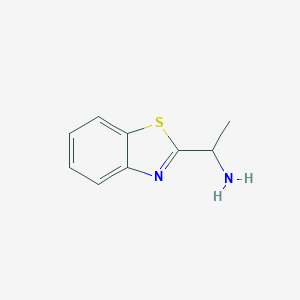

1-Benzothiazol-2-yl-ethylamine

説明

1-Benzothiazol-2-yl-ethylamine is an organic compound with the molecular formula C₉H₁₀N₂S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: 1-Benzothiazol-2-yl-ethylamine can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. This reaction typically occurs under mild conditions, often using ethanol as a solvent and a catalyst such as hydrochloric acid . Another method involves the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Electrosynthesis, which uses electric current to drive chemical reactions, is a preferred method due to its energy efficiency and reduced use of hazardous reagents . This method involves the reaction of aniline derivatives with ammonium thiocyanate in the presence of sodium bromide as an electrolyte and isopropyl alcohol as a solvent .

化学反応の分析

Synthetic Pathways to Benzothiazole Derivatives

Benzothiazoles are frequently synthesized via condensation, cyclization, or functionalization reactions. While 1-benzothiazol-2-yl-ethylamine is not directly mentioned, related ethylamine-functionalized benzothiazoles may form through:

-

Knoevenagel condensation : Aromatic aldehydes react with thiazolidine-2,4-diones in ethanol with piperidine catalysis to form ethylidene-bridged benzothiazoles (e.g., compounds 9a–n ) .

-

Cyclization of thioureas : RuCl₃-catalyzed intramolecular oxidative coupling of N-arylthioureas yields 2-aminobenzothiazoles (e.g., 1a–t ) with up to 91% efficiency .

Reactivity of the Ethylamine Substituent

The ethylamine group (-CH₂CH₂NH₂) in this compound likely participates in:

Alkylation and Acylation

-

Monoalkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkylated derivatives.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine .

Condensation Reactions

-

Schiff base formation : Reacts with carbonyl compounds (e.g., aldehydes) to generate imine-linked derivatives. This is analogous to reactions observed in 2-aminobenzothiazoles with aryl aldehydes .

Catalytic Functionalization

Benzothiazole cores with amine side chains can undergo metal-catalyzed cross-coupling:

Challenges and Limitations

科学的研究の応用

Chemistry

1-Benzothiazol-2-yl-ethylamine serves as a crucial building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, enabling the formation of metal complexes that can exhibit unique catalytic properties .

Biology

In biological research, this compound is pivotal in studying enzyme inhibition and serves as a probe in biochemical assays. Its ability to inhibit specific enzymes has made it a candidate for developing new therapeutic agents against various diseases .

Medicine

The compound has shown potential in antimicrobial activities, particularly against bacterial and viral pathogens. Its mechanism involves the inhibition of essential enzymes and proteins that are crucial for the survival and proliferation of these microorganisms .

Industrial Applications

In industry, this compound is employed in producing dyes, rubber accelerators, and other industrial chemicals. Its unique chemical properties enhance the performance and stability of these products .

Target Enzymes and Proteins

This compound primarily targets various enzymes involved in bacterial and viral processes. The interaction leads to the inhibition of these enzymes, disrupting normal microbial functions and resulting in their death or inactivation .

Biochemical Pathways Affected

The compound interferes with biochemical pathways related to the synthesis and function of targeted enzymes. By inhibiting these pathways, it effectively hampers the growth and proliferation of harmful microorganisms .

Antimicrobial Activity

A study demonstrated that derivatives of benzothiazole, including this compound, exhibited significant antibacterial activity against several strains of bacteria. The minimal inhibitory concentration (MIC) for effective compounds was reported to be as low as 50 μg/mL .

Antiviral Properties

Research indicated that certain benzothiazole derivatives could inhibit viral replication. For instance, compounds similar to this compound showed protective activity against the tobacco mosaic virus (TMV), with inhibition rates exceeding 50% at specific concentrations .

Anti-tubercular Activity

Recent advancements have highlighted the anti-tubercular potential of benzothiazole derivatives. In vitro studies revealed that new compounds derived from benzothiazole exhibited better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs .

作用機序

The mechanism of action of 1-Benzothiazol-2-yl-ethylamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . This inhibition disrupts essential biochemical pathways, leading to the antibacterial effects observed with this compound .

類似化合物との比較

Benzothiazole: The parent compound, which lacks the ethylamine group.

2-Aminobenzothiazole: A closely related compound with an amino group at the second position.

Benzoxazole: A similar heterocyclic compound where the sulfur atom is replaced by an oxygen atom.

Uniqueness: 1-Benzothiazol-2-yl-ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamine group enhances its solubility and reactivity compared to other benzothiazole derivatives .

生物活性

1-Benzothiazol-2-yl-ethylamine (BTEA) is a heterocyclic compound derived from benzothiazole, notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The structure consists of a benzothiazole ring substituted with an ethylamine group, which contributes to its unique reactivity and solubility compared to other benzothiazole derivatives.

The biological activity of BTEA primarily involves:

- Target Enzymes : BTEA interacts with various enzymes and proteins, inhibiting their activity. This inhibition disrupts essential biochemical pathways in bacteria and viruses, leading to their inactivation or death.

- Biochemical Pathways : The compound affects pathways related to the synthesis and function of targeted enzymes, particularly those involved in microbial growth and replication.

Antimicrobial Activity

BTEA exhibits significant antimicrobial properties, including antibacterial and antiviral effects. Research indicates that it can inhibit the growth of several pathogenic bacteria and viruses by disrupting their metabolic processes .

Table 1: Antimicrobial Efficacy of BTEA

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 25 µg/mL |

| Influenza virus | 100 µg/mL |

Anticancer Activity

Recent studies have highlighted BTEA's potential as an anticancer agent. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers. The compound induces apoptosis and cell cycle arrest in these cells by modulating key signaling pathways such as AKT and ERK .

Table 2: Anticancer Activity of BTEA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (skin) | 4 | Induces apoptosis |

| A549 (lung) | 3 | Inhibits cell migration |

| MDA-MB-231 (breast) | 5 | Modulates IL-6 and TNF-α expression |

Case Studies

- Study on Anticancer Properties : A study evaluated BTEA's effects on human epidermoid carcinoma cells (A431). Results indicated that BTEA significantly inhibited cell proliferation at concentrations as low as 4 µM. Flow cytometry analysis revealed that BTEA induced apoptosis, confirmed by increased caspase activity .

- Antimicrobial Efficacy Evaluation : In a comparative study against common pathogens, BTEA was found to be effective against both Gram-positive and Gram-negative bacteria. The study reported an MIC of 25 µg/mL against E. coli, demonstrating its potential as a broad-spectrum antimicrobial agent .

特性

IUPAC Name |

1-(1,3-benzothiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVJOKQWUUSEEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458666 | |

| Record name | 1-Benzothiazol-2-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177407-14-6 | |

| Record name | 1-Benzothiazol-2-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-benzothiazol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。